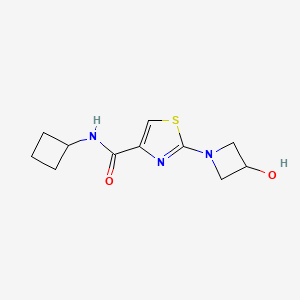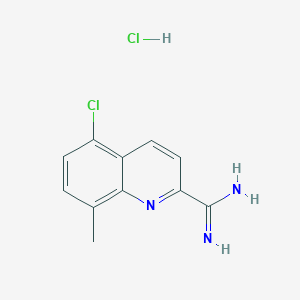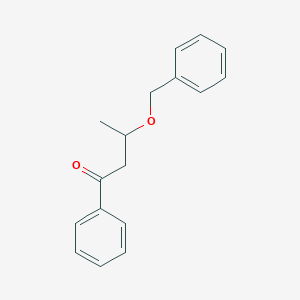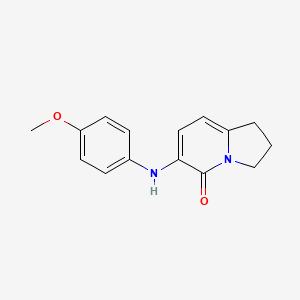
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the azetidine and cyclobutyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the carboxamide group would produce an amine derivative .
Scientific Research Applications
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-Cyclobutyl-2-(3-hydroxyazetidin-1-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl and azetidine groups differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C11H15N3O2S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-cyclobutyl-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H15N3O2S/c15-8-4-14(5-8)11-13-9(6-17-11)10(16)12-7-2-1-3-7/h6-8,15H,1-5H2,(H,12,16) |
InChI Key |
DNEKCFRFKILRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CSC(=N2)N3CC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)





![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)

![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)


